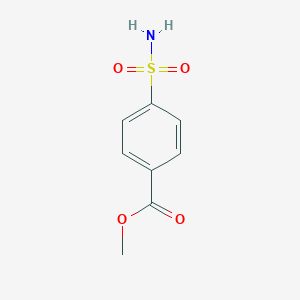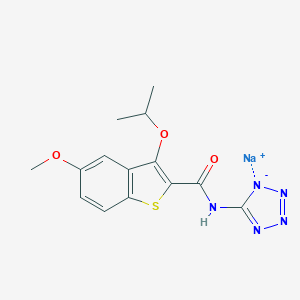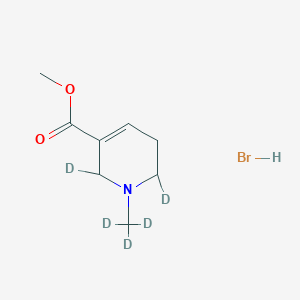![molecular formula C8H7NNaO4S B019128 Sodium Benzo[d]isoxazol-3-ylmethanesulfonate CAS No. 73101-64-1](/img/structure/B19128.png)
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate
Overview
Description
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate is a chemical compound with the molecular formula C8H6NNaO4S and a molecular weight of 235.19 g/mol . This compound belongs to the class of benzo[d]isoxazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate typically involves the reaction of benzo[d]isoxazole with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium Benzo[d]isoxazol-3-ylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzo[d]isoxazole derivatives.
Scientific Research Applications
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate involves its interaction with specific molecular targets. One of the key targets is the voltage-gated sodium channel NaV1.1, which plays a critical role in the propagation of electrical signals in neurons. By selectively blocking this channel, the compound can modulate neuronal activity and exhibit anticonvulsant effects.
Comparison with Similar Compounds
Benzo[d]isoxazole: A parent compound with similar structural features but lacking the sulfonate group.
Benzo[d]isoxazol-3-ylmethanesulfonamide: A derivative with a sulfonamide group instead of a sulfonate group.
Benzo[d]isoxazol-3-ylmethanesulfonic acid: A compound with a sulfonic acid group instead of a sulfonate group.
Uniqueness: Sodium Benzo[d]isoxazol-3-ylmethanesulfonate is unique due to its specific sulfonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable reagent in organic synthesis and a potential therapeutic agent .
Properties
CAS No. |
73101-64-1 |
|---|---|
Molecular Formula |
C8H7NNaO4S |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
sodium;1,2-benzoxazol-3-ylmethanesulfonate |
InChI |
InChI=1S/C8H7NO4S.Na/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7;/h1-4H,5H2,(H,10,11,12); |
InChI Key |
HVFBXSXWWLOVTO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O.[Na] |
Key on ui other cas no. |
73101-64-1 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
1,2-Benzisoxazole-3-methanesulfonic Acid Sodium Salt; Zonisamide Related Compound A; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
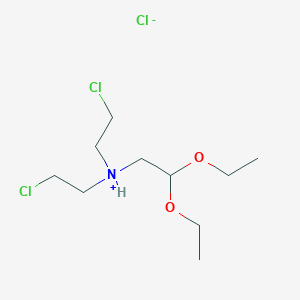
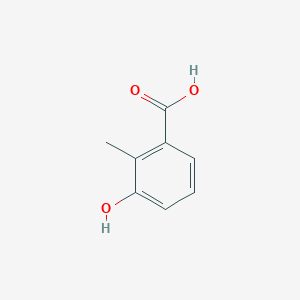
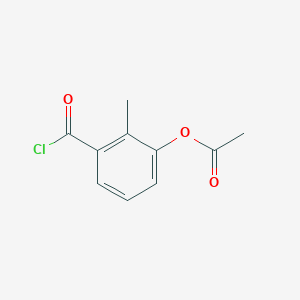
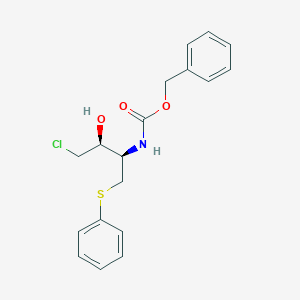
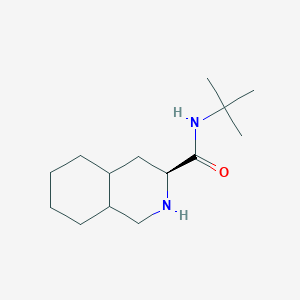

![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)
